N-(3,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound is a pyrazolo[4,3-c]pyridine derivative featuring a carboxamide group at position 7, a 3,4-difluorophenyl substituent, a methyl group at position 5, and a phenyl ring at position 2. The pyrazolo[4,3-c]pyridine core is a bicyclic heterocycle with fused pyrazole and pyridine rings, which is structurally analogous to purine-like systems. The 3,4-difluorophenyl group enhances lipophilicity and may improve pharmacokinetic properties, while the methyl substituent at position 5 likely influences steric and electronic interactions with biological targets .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c1-25-10-14(19(27)23-12-7-8-16(21)17(22)9-12)18-15(11-25)20(28)26(24-18)13-5-3-2-4-6-13/h2-11H,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCFDYCSEHIGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the difluorophenyl, methyl, and phenyl groups through various substitution reactions. Key reagents often include fluorinated aromatic compounds, methylating agents, and phenylating agents. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-(3,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit a key enzyme involved in a disease pathway, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[4,3-c]pyridine derivatives exhibit structural diversity based on substituent variations, which significantly alter their physicochemical and biological properties. Below is a comparative analysis of the target compound with structurally analogous molecules:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 3,4-difluorophenyl group increases lipophilicity (logP ~3.5 estimated) compared to the 4-methylphenyl (logP ~3.0) or 2-methoxyethyl (logP ~2.2) groups in analogs . Fluorine atoms enhance metabolic stability by resisting oxidative degradation, a critical advantage over non-fluorinated analogs .
The phenyl group at position 2 is conserved across all analogs, suggesting its role in maintaining core rigidity and π-stacking interactions.
Bioactivity Trends :
- While explicit biological data for the target compound are unavailable in the provided evidence, structural analogs with shorter alkyl chains (e.g., methyl or methoxyethyl) often exhibit superior solubility and bioavailability compared to bulkier derivatives .
- The cycloheptyl carboxamide group in CAS 923226-49-7 may reduce membrane permeability due to high molecular weight (>450 g/mol), whereas the target compound’s molecular weight (393 g/mol) aligns better with Lipinski’s rule of five .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those in (e.g., Suzuki coupling for aryl substitutions), though the 3,4-difluorophenyl carboxamide group may require specialized coupling reagents .
- Data Gaps: No experimental data (e.g., melting point, solubility, IC₅₀ values) are available for the target compound in the provided evidence. Comparative analyses rely on structural extrapolation and trends from analogs.
Biological Activity
N-(3,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other therapeutic potentials.
- Molecular Formula : C20H14F2N4O2
- Molecular Weight : 380.34 g/mol
- CAS Number : 921575-00-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in critical biological pathways such as:
- Cell Cycle Regulation : The compound can arrest the cell cycle at various phases, leading to apoptosis in cancer cells.
- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication and protein synthesis, disrupting cellular proliferation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values were found to be comparable to established chemotherapeutics like doxorubicin.
- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects against Mycobacterium tuberculosis. In silico docking studies showed promising interactions with pantothenate synthetase from Mycobacterium tuberculosis.
Case Studies
A recent study synthesized a library of pyrazolo[4,3-c]pyridine derivatives and evaluated their biological activities:
-
Study Findings : Certain derivatives exhibited enhanced antituberculotic activity when compared to standard treatments.
- Key Compound : A derivative with N(1)CH3 and C(5)CO2Et substitutions showed promising results against Mycobacterium tuberculosis with effective binding affinities noted in molecular docking studies.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for high yield and purity?
- Methodology :
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading). For example, polar aprotic solvents like DMF may enhance reaction rates compared to ethanol .
- Monitor intermediates via thin-layer chromatography (TLC) and optimize reaction time to minimize side products .
- Example Conditions :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Solvent | DMF, Ethanol, THF | DMF |
| Temperature | 60–100°C | 80°C |
| Catalyst | Triethylamine, DBU | Triethylamine |
Q. What analytical techniques are most reliable for confirming its structural identity?
- Methodology :
- Single-crystal X-ray diffraction for precise bond-length and angle determination (e.g., C–C bond disorder resolved at 0.005 Å accuracy) .
- NMR Spectroscopy : Compare and chemical shifts with computational predictions (e.g., δ 120–125 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular formula (e.g., [M+H] within 1 ppm error) .
Q. How can researchers assess purity and stability under experimental conditions?
- Methodology :
- HPLC-PDA with a C18 column (90% acetonitrile/water gradient) to detect impurities (<0.5% area) .
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via UV-Vis (λ~270 nm) .
Advanced Research Questions
Q. How can computational methods guide the design of analogs with improved bioactivity?
- Methodology :
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying regions for substituent modifications (e.g., fluorophenyl group interactions) .
- Molecular docking against target proteins (e.g., kinases) to predict binding affinities. Adjust substituents like the 3,4-difluorophenyl group to optimize hydrophobic interactions .
Q. How should contradictions in biological activity data between similar compounds be resolved?
- Methodology :
- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with incremental changes (e.g., replacing difluorophenyl with chlorophenyl) and testing in standardized assays (IC comparisons) .
- Use meta-analysis to reconcile discrepancies in literature data, focusing on assay conditions (e.g., cell line variability, concentration ranges) .
Q. What reaction mechanisms are proposed for key steps in its synthesis?
- Methodology :
- Isotopic labeling (e.g., ) to track oxygen incorporation during the formation of the 3-oxo group .
- Kinetic studies to identify rate-determining steps (e.g., cyclization of the pyrazolo-pyridine core) under varying pH and solvent conditions .
Q. How can crystallography data resolve ambiguities in molecular conformation?
- Methodology :
- Analyze torsional angles (e.g., O2–C12–C13–C14 = -177.5°) to confirm planarity of the carboxamide group .
- Compare displacement parameters to identify dynamic disorder in flexible regions (e.g., methyl groups) .
Q. What strategies mitigate side reactions during functionalization of the pyrazolo-pyridine core?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
